6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine
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Overview
Description
6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine is a chemical compound with the molecular formula C14H23N5S and a molecular weight of 293.43 g/mol It is characterized by the presence of a purine ring substituted with butylsulfanyl and 2-methylbutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reaction: A nucleophilic substitution reaction is carried out to introduce the butylsulfanyl group at the 6-position of the purine ring.
Alkylation: The 9-position of the purine ring is alkylated with 2-methylbutyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.
Substitution: The amine group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Butylsulfanyl-9-(2-methylpropyl)purin-2-amine
- 6-Butylsulfanyl-9-(2-ethylbutyl)purin-2-amine
- 6-Butylsulfanyl-9-(2-methylpentyl)purin-2-amine
Uniqueness
6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
92431-51-1 |
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Molecular Formula |
C14H23N5S |
Molecular Weight |
293.43 g/mol |
IUPAC Name |
6-butylsulfanyl-9-(2-methylbutyl)purin-2-amine |
InChI |
InChI=1S/C14H23N5S/c1-4-6-7-20-13-11-12(17-14(15)18-13)19(9-16-11)8-10(3)5-2/h9-10H,4-8H2,1-3H3,(H2,15,17,18) |
InChI Key |
OXCLSAYRVAGYJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=NC2=C1N=CN2CC(C)CC)N |
Origin of Product |
United States |
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